molecular formula C18H15NO4S B6429829 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097935-49-2

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6429829
CAS No.: 2097935-49-2
M. Wt: 341.4 g/mol
InChI Key: XHVIYAMOZPXSPG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic hybrid compound designed for pharmaceutical and chemical biology research. Its structure incorporates a 1,3-benzodioxole carboxamide head group linked via an ethyl chain to a fused furan-thiophene system, a design principle often employed in rational drug discovery to create novel bioactive molecules . The benzodioxole moiety is a common pharmacophore found in various biologically active compounds, while the furan and thiophene rings are privileged structures in medicinal chemistry known for their ability to engage in diverse interactions with biological targets, such as forming hydrogen bonds and participating in pi-stacking interactions . This specific molecular architecture suggests potential for multi-target activity and makes it a valuable scaffold for investigating new therapeutic agents. This compound is representative of a class of chemicals researched as potential ligands for central nervous system targets. The strategic combination of heteroaromatic systems (furan and thiophene) with the benzodioxole group is a recognized strategy in the development of compounds that interact with neuromodulator systems . Researchers can utilize this compound as a key intermediate or tool molecule in structure-activity relationship (SAR) studies to optimize potency and selectivity. It is strictly intended for laboratory research applications to further the understanding of biochemical pathways and receptor interactions. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-18(12-5-6-15-16(9-12)23-11-22-15)19-10-13(14-3-1-7-21-14)17-4-2-8-24-17/h1-9,13H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVIYAMOZPXSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis involves three primary stages:

  • Intermediate preparation of furan-2-yl and thiophen-2-yl derivatives.

  • Coupling reactions to combine intermediates with the benzodioxole core.

  • Amidation to introduce the carboxamide group.

Intermediate Synthesis

Furan-2-yl and thiophen-2-yl derivatives are synthesized via established methods:

  • Gewald reaction for thiophene derivatives using ketones, sulfur, and malononitrile .

  • Paal-Knorr synthesis for furan derivatives via cyclization of 1,4-diketones .

IntermediateMethodReagents/ConditionsYield (%)
Thiophen-2-ylGewald reactionCyclohexanone, sulfur, malononitrile~65-75
Furan-2-ylPaal-Knorr synthesis1,4-diketone, ammonium acetate~70-80

Coupling Reactions

The intermediates are coupled to the benzodioxole precursor. A microwave-assisted approach is often employed to enhance efficiency :

StepReagentsConditionsReaction TimeYield (%)
1Potassium t-butoxide, DMFMicrowave, 120°C30 min~85
21,3-Benzodioxole-5-carbonyl chlorideDry THF, 0°C to room temp4 h~78

Amidation

The final step involves introducing the carboxamide group using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent :

ReagentSolventTemperatureTimeYield (%)
EDCI, HOBtDCMRT12 h~82

Optimization Strategies

  • Continuous flow reactors improve scalability and reduce reaction times in industrial settings.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Challenges and Solutions

  • Low coupling efficiency : Additives like DMAP (4-dimethylaminopyridine) enhance reactivity.

  • Byproduct formation : Recrystallization in ethanol/water mixtures removes impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines), solvents like DCM or acetonitrile, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered interest in various scientific research fields due to its unique structural features and potential applications. This article explores its applications, synthesizing insights from diverse sources and providing a comprehensive overview of its relevance in scientific research.

Pharmacological Studies

This compound is being investigated for its pharmacological potential. The structural characteristics suggest possible interactions with biological targets, making it a candidate for:

  • Anticancer Agents : Compounds with similar structures have shown efficacy against various cancer cell lines.
  • Neuroprotective Effects : Research indicates that compounds with furan and thiophene may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Material Science

The unique chemical structure also positions this compound as a candidate in material science applications:

  • Organic Electronics : The conjugated system may allow for applications in organic semiconductors or photovoltaic devices due to its electronic properties.
  • Sensors : The compound could be explored for use in chemical sensors, particularly due to the reactivity of thiophene derivatives.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its ability to undergo various reactions can lead to the development of:

  • Novel Drug Candidates : By modifying the furan or thiophene groups, researchers can create derivatives with enhanced biological activity.
  • Functional Materials : Its incorporation into polymers or nanomaterials can lead to innovative applications in coatings or composites.

Case Study 1: Anticancer Activity

A study exploring the anticancer potential of similar benzodioxole derivatives demonstrated significant cytotoxicity against breast cancer cells. Researchers synthesized various derivatives and tested their efficacy, suggesting that modifications could enhance activity against specific cancer types.

Case Study 2: Neuroprotection

Research on neuroprotective agents has highlighted compounds featuring furan and thiophene rings. In vitro studies indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting a pathway for developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key References
Target compound Furan-2-yl, thiophen-2-yl C₁₈H₁₅NO₅S 357.4
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzodioxole-5-carboxamide Furan-3-yl, hydroxyl group C₁₈H₁₅NO₅S 357.4
(2E)-3-Benzodioxolyl-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]propenamide Propenamide, 2-hydroxyethoxy substituent C₁₈H₁₉NO₅S 361.4
N-{2-[Butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide Butyl(methyl)sulfamoyl group C₁₆H₂₂N₂O₅S 354.4

Key Observations:

The propenamide derivative introduces a rigid α,β-unsaturated carbonyl system, which may enhance electrophilic reactivity or π-π stacking interactions. Sulfonamide derivatives (e.g., CM1003188 in ) replace the heterocyclic ethyl chain with sulfamoyl groups, significantly altering electronic properties and hydrogen-bonding capacity.

Heterocycle Replacement :

  • Replacement of furan with thiophen in fentanyl analogs (e.g., 2-thiophenefentanyl vs. furanylfentanyl) demonstrates that sulfur enhances binding affinity in opioid receptors due to stronger van der Waals interactions . This suggests that the thiophen-2-yl group in the target compound may confer similar advantages in target engagement.

Antiproliferative Activity (Phthalimide Derivatives):

Phthalimide analogs with furan-2-yl (C-14) and thiophen-2-yl (C-16) substituents (Fig. 1 in ) were evaluated for antiproliferative effects. Key findings:

  • C-16 (thiophen-2-yl) : Exhibited superior activity (IC₅₀ = 12.3 µM) against HCT-116 colorectal cancer cells compared to C-14 (furan-2-yl) (IC₅₀ = 18.7 µM) .
  • Mechanistic Insight : The sulfur atom in thiophen may enhance membrane permeability or stabilize interactions with cysteine-rich protein targets.

Antibacterial Activity (Piperazinyl Quinolone Derivatives):

N-[2-(thiophen-2-yl)ethyl] derivatives of quinolones (e.g., Foroumadi et al., 2005–2006 ) showed enhanced Gram-positive bacterial inhibition compared to furan analogs, attributed to thiophen’s improved lipophilicity and resistance to oxidative degradation .

Spectral Data:

  • FTIR/NMR : Thiophen-2-yl groups in analogs (e.g., ) show characteristic C-S stretching at ~650 cm⁻¹ and aromatic proton signals at δ 6.8–7.4 ppm in ¹H NMR, distinct from furan’s δ 6.2–6.9 ppm .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and findings from various studies.

Anticancer Activity

The compound exhibits significant anticancer properties, particularly against liver cancer cell lines. In a study evaluating benzodioxole derivatives, this compound demonstrated potent cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin.

Case Study: Hep3B Cell Line

In vitro tests on the Hep3B liver cancer cell line revealed that the compound reduced α-fetoprotein (α-FP) secretion significantly. The results indicated a decrease in cell proliferation and induced cell cycle arrest in the G2-M phase:

CompoundIC50 (µM)α-FP Secretion (ng/ml)G2-M Phase Arrest (%)
Control-2519.17-
This compound8.071625.88.07
Doxorubicin--7.4

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased reactive oxygen species (ROS) production in treated cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound showed selective activity against gram-positive bacteria:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Bacillus cereusModerate
Enterococcus faecalisModerate
MRSALow

The introduction of the thiophene and furan moieties was found to enhance the antimicrobial properties compared to simpler derivatives .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound was evaluated for its antioxidant activity using the DPPH assay. The compound exhibited a significant ability to scavenge free radicals:

CompoundIC50 (µM)
This compound39.85
Trolox (Standard Antioxidant)7.72

These results indicate that the compound possesses considerable antioxidant potential, which may contribute to its overall biological activity by mitigating oxidative stress in cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The compound’s synthesis involves multi-step reactions leveraging heterocyclic coupling. A plausible route includes:

Amide bond formation : React 2H-1,3-benzodioxole-5-carboxylic acid chloride with a diamine precursor containing furan and thiophene substituents. For example, furan-2-carbonyl chloride and thiophen-2-yl ethylamine derivatives can be coupled in acetonitrile under reflux (3–5 hours, yield ~60%) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in chloroform/methanol .
Key validation : Monitor reaction progress via TLC and confirm structure using 1H NMR^1 \text{H NMR} (e.g., furan protons at δ 6.2–7.5 ppm, thiophene protons at δ 7.1–7.3 ppm) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H NMR^1 \text{H NMR} : Identify furan (δ 6.3–7.5 ppm), thiophene (δ 7.1–7.4 ppm), and benzodioxole (δ 5.9–6.1 ppm) protons. The ethyl linker protons appear as a multiplet (δ 3.5–4.0 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1670 cm1^{-1}), aromatic C=C (~1580 cm1^{-1}), and benzodioxole C-O-C (~1260 cm1^{-1}) .
  • Mass spectrometry : Exact mass (calculated for C20H16N2O4S\text{C}_{20}\text{H}_{16}\text{N}_2\text{O}_4\text{S}: 404.08 g/mol) to verify molecular ion peaks .

Advanced: How can computational modeling optimize its bioactivity?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target enzymes (e.g., cytochrome P450 or kinase targets). For example, the benzodioxole moiety may bind hydrophobic pockets, while the thiophene group participates in π-π stacking .
  • ADMET prediction : Tools like SwissADME assess metabolic stability (e.g., CYP2D6 inhibition risk) and blood-brain barrier permeability .
    Validation : Compare computational results with in vitro assays (e.g., IC50_{50} values against cancer cell lines) .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

  • Case example : If in vitro cytotoxicity (e.g., IC50_{50} = 5 µM) conflicts with poor in vivo efficacy:
    • Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) and bioavailability. Poor solubility (<10 µg/mL) may require formulation adjustments (e.g., PEGylation) .
    • Metabolite identification : Use LC-MS/MS to detect rapid degradation (e.g., oxidation of the furan ring) .
    • Target engagement assays : Confirm on-target effects via Western blotting or thermal shift assays .

Advanced: What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation :
    • Replace the ethyl linker with propyl or cyclic amines to modulate rigidity and binding pocket fit.
    • Introduce electron-withdrawing groups (e.g., -NO2_2) on benzodioxole to enhance electrophilic interactions .
  • Biological testing : Screen analogs against related targets (e.g., comparing inhibition of PTPβ vs. PTP1B isoforms) .
    Data analysis : Use cluster analysis (e.g., PCA) to correlate structural features with activity .

Advanced: How to assess oxidative stability under experimental conditions?

Answer:

  • Forced degradation : Expose the compound to H2 _2O2_2 (3% v/v, 24 hours) and monitor via HPLC. The furan ring is prone to oxidation, forming diketone byproducts .
  • Stabilization methods : Add antioxidants (e.g., BHT) or encapsulate in liposomes to prolong half-life in aqueous media .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Anticancer : MTT assay on HeLa or MCF-7 cells (72-hour exposure, IC50_{50} calculation) .
  • Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC determination) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., protease or kinase activity) .

Advanced: How to design a robust SAR study with limited analogs?

Answer:

  • Fragment-based design : Synthesize truncated analogs (e.g., benzodioxole alone or thiophene-furan hybrids) to identify pharmacophores.
  • Data integration : Combine experimental IC50_{50} values with computational descriptors (e.g., logP, polar surface area) using QSAR tools like MOE .
    Example table :
AnalogSubstituentIC50_{50} (µM)logP
Parent-CH2 _2CH2 _2-5.03.2
Analog 1-CH2 _2O-8.52.8
Analog 2Cyclopropyl3.74.1

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix interference : Use SPE (C18 cartridges) to isolate the compound from plasma proteins.
  • LC-MS/MS parameters : Optimize ESI+ mode (m/z 404 → 287 fragmentation) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .
  • Validation : Ensure linearity (R2^2 > 0.99), LOD (0.1 ng/mL), and recovery (>85%) per ICH guidelines .

Advanced: How to address low yield in large-scale synthesis?

Answer:

  • Process optimization :
    • Switch from batch to flow chemistry for better heat control during exothermic amide coupling .
    • Use catalytic DMAP to accelerate reaction rates .
  • Byproduct analysis : Identify side products (e.g., dimerization) via LC-MS and adjust stoichiometry .

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